ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organocatalyzed Reactions
A study demonstrates a four-component Gewald reaction under organocatalyzed aqueous conditions. This process efficiently synthesizes 2-amino-3-carboxamide derivatives of thiophene at room temperature, showcasing the compound's utility in facilitating complex reactions in the presence of water and triethylamine (Abaee & Cheraghi, 2013).
Antimicrobial and Antioxidant Studies
Another application includes the synthesis of lignan conjugates via cyclopropanation, leading to the production of compounds with significant antimicrobial and antioxidant activities. This research underscores the potential of ethyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives in developing new pharmaceuticals (Raghavendra et al., 2016).
Carbonylation and C-H Bond Activation
Research into ruthenium-catalyzed carbonylation at ortho C-H bonds in aromatic amides, using a pyridin-2-ylmethylamino moiety as a bidentate directing group, highlights the compound's role in novel carbonylation processes. This application is crucial for developing synthetic methodologies involving functional group transformations (Inoue et al., 2009).
Novel Synthesis Approaches
The compound has also been utilized in the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, indicating its versatility in creating novel chemical structures. This research showcases the compound's utility in synthesizing complex molecules with unique properties, including interesting behavior in NMR spectra in deuteriochloroform (Abe et al., 2010).
Role in Plant Biology
This compound and its derivatives serve as a focus in studies beyond synthetic applications, including the exploration of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants. This research highlights ACC's underestimated role in plant biology, not only as a precursor to ethylene but also potentially influencing plant growth and stress responses (Van de Poel & Van Der Straeten, 2014).
Properties
IUPAC Name |
ethyl 2-(pyridin-3-ylmethylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-23-16(21)14-12-6-3-7-13(12)24-15(14)20-17(22)19-10-11-5-4-8-18-9-11/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLASKVMDIRZTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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